Lufenuron

描述

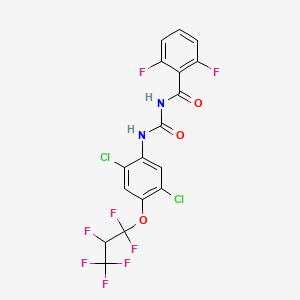

Lufenuron is a benzoylurea pesticide primarily used as an insect growth regulator. It inhibits the production of chitin, a crucial component of the exoskeleton in insects, thereby preventing larvae from developing into mature insects . This compound is widely used in veterinary medicine for flea control in pets and as an agricultural pesticide against various insect pests .

准备方法

Synthetic Routes and Reaction Conditions: Lufenuron is synthesized through a multi-step process involving several key reactions:

Addition Reaction: 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is dissolved in dichloromethane, followed by the addition of potassium carbonate and dimethyl carbonate under ice bath conditions.

Nitration Reaction: The intermediate product undergoes nitration to introduce nitro groups.

Reduction Reaction: The nitro groups are reduced to amines.

Esterification Reaction: The amines are esterified to form the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and effectiveness of the final product .

化学反应分析

Types of Reactions: Lufenuron undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amine derivatives .

科学研究应用

Agricultural Applications

Lufenuron is predominantly used in agriculture as a pesticide, particularly against lepidopteran pests. It functions by inhibiting chitin synthesis, which is crucial for the development of insect exoskeletons.

Efficacy Against Insect Pests

A study evaluated the effectiveness of this compound on the larvae of Spodoptera litura, demonstrating significant mortality rates across various concentrations:

| Concentration (ppm) | Mortality Rate (%) | Time After Treatment (Days) |

|---|---|---|

| 25 | 83.30 - 100 | 5 |

| 50 | 100 | 4 |

| 75 | 100 | 3 |

The combined treatment method yielded the highest efficacy, achieving complete mortality within three days at all concentrations tested .

Impact on Non-target Species

Research indicates that this compound can affect water quality and aquatic life when used in oil palm cultivation. The adsorption characteristics of this compound in aqueous solutions were analyzed, revealing a maximum adsorption yield of 96.93% using activated carbon produced from oil palm shell . This finding highlights the potential environmental consequences of this compound application in agricultural settings.

Veterinary Applications

This compound is also utilized in veterinary medicine, particularly for controlling flea infestations in dogs and cats.

Flea Control Studies

Clinical studies have shown that this compound effectively reduces flea populations in pets. In controlled trials, it was demonstrated that this compound could significantly decrease flea egg hatch rates, thereby disrupting the flea life cycle . The compound's systemic action ensures prolonged efficacy against infestations.

Medical Applications

This compound has been investigated for its antifungal properties, particularly against dermatophytes.

Treatment of Dermatophytosis

In vitro and in vivo studies have indicated that this compound exhibits antifungal activity against dermatophyte infections. Its mechanism involves the inhibition of chitin synthesis in fungal cell walls, which is essential for their growth and reproduction . This application suggests a potential therapeutic role for this compound in treating fungal infections in humans.

Safety and Toxicology Studies

Safety assessments are crucial for understanding the implications of this compound use in various applications.

Toxicological Profile

Toxicological studies have assessed the safety of this compound in laboratory animals. For instance, a study involving dermal exposure in rabbits indicated minimal irritation at specified doses . Additionally, reproductive safety studies conducted on breeding dogs showed no significant adverse effects related to this compound administration .

Case Studies and Future Directions

Future research should focus on optimizing application methods to minimize environmental impacts while maximizing efficacy against target pests and pathogens. Additionally, exploring combinations with other pest control agents could enhance its effectiveness and sustainability.

作用机制

Lufenuron exerts its effects by inhibiting the synthesis of chitin, an essential component of the insect exoskeleton. It targets the enzyme chitin synthase, preventing the formation of chitin and leading to the death of the insect larvae . This mechanism is highly specific to insects, making this compound an effective and selective insecticide .

相似化合物的比较

Diflubenzuron: Another benzoylurea pesticide that inhibits chitin synthesis but has a different chemical structure.

Hexaflumuron: Similar mode of action but used primarily in termite control.

Noviflumuron: A newer compound with enhanced efficacy and stability.

Uniqueness of Lufenuron: this compound is unique due to its high specificity for chitin synthesis inhibition and its broad-spectrum activity against various insect pests. Its effectiveness in both veterinary and agricultural applications sets it apart from other similar compounds .

生物活性

Lufenuron is a benzoylurea compound primarily recognized for its insecticidal properties, particularly as an insect growth regulator (IGR). It inhibits chitin synthesis, which is crucial for the development of the exoskeleton in insects. This article explores the biological activity of this compound, focusing on its effects on various organisms, including insects and mammals, as well as its biochemical impacts.

This compound disrupts the normal development of insects by inhibiting chitin synthesis during molting. This results in several physiological and developmental abnormalities, including:

- Prolonged larval stages : Insects exposed to this compound often experience extended larval and pupal periods.

- Reduced fecundity : The reproductive capabilities of treated insects are significantly impaired.

- Mortality : Higher concentrations lead to increased mortality rates among larvae.

Insect Studies

-

Effects on Xanthogaleruca luteola :

- This compound's LC30 and LC50 were determined to be 20.22 mg/l and 36.65 mg/l, respectively. Treated larvae exhibited longer developmental periods and no successful reproduction in females .

- Biochemical analysis indicated a decrease in carbohydrate, lipid, and protein levels while increasing glycogen content at higher concentrations .

- Impact on Tribolium castaneum :

- Sub-lethal effects on Earias vittella :

Mammalian Studies

-

Use in Veterinary Medicine :

- This compound has been used effectively to treat fungal infections in dogs and cats, showing resolution of lesions within approximately 21 days for dogs and 12 days for cats after treatment .

- A retrospective study involving 156 dogs and 201 cats indicated that this compound provided a rapid method for treating dermatophytosis without significant adverse effects .

-

Toxicological Studies :

- Research has demonstrated that this compound can induce reproductive toxicity and genotoxic effects in mammals. Dams exposed to this compound showed teratogenic abnormalities, including fetal growth retardation and skeletal malformations .

- Histopathological examinations revealed significant damage to liver and kidney tissues in both treated dams and their fetuses .

Data Tables

Case Studies

- Veterinary Application : A case study involving 156 dogs treated with this compound showed that all treated dogs resolved their lesions within an average of 21 days post-treatment. In contrast, untreated control animals took approximately 90 days to resolve similar conditions .

- Genotoxicity Assessment : In a study assessing the genotoxic effects of this compound on pregnant dams, significant DNA damage was noted alongside histological changes in liver tissues . This raises concerns about the safety of this compound use in sensitive populations.

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of lufenuron in insects, and how can this be experimentally validated?

this compound inhibits chitin synthesis, disrupting insect molting and development. To validate this, researchers can:

- Measure chitin content in target species (e.g., Spodoptera frugiperda larvae) using glucosamine or N-acetylglucosamine assays after sublethal exposure .

- Analyze chitinase gene expression via qPCR to assess transcriptional changes induced by this compound .

- Compare morphological abnormalities (e.g., cuticle defects) in treated vs. control groups using microscopy .

Q. What standardized methodologies are recommended for assessing this compound’s acute toxicity in laboratory settings?

- Use dose-response bioassays to determine LC50/LC25 values. For example:

- Expose insect larvae (e.g., Spodoptera littoralis) to a concentration gradient of this compound and record mortality after 24–72 hours .

- Apply ANOVA and Tukey’s HSD test for statistical analysis of mortality data .

- Include control groups treated with solvents (e.g., distilled water) to account for non-treatment effects .

Q. How can this compound residues in environmental or biological samples be reliably detected?

- Utilize high-performance liquid chromatography (HPLC) or LC-MS/MS for quantification in plant tissues or aquatic environments .

- Validate methods with spike-and-recovery experiments to ensure accuracy and precision .

Advanced Research Questions

Q. How do sediment aging processes influence the ecotoxicological persistence of this compound, and how should this be integrated into experimental design?

- Design sediment-spiking experiments with aging periods (e.g., 0, 5, and 8 weeks) to simulate environmental persistence .

- Conduct toxicity tests with benthic organisms (e.g., Chironomus riparius) and compare LC50 values across aging durations. Note that aging reduces bioavailability despite stable chemical concentrations, requiring bioavailability-adjusted models .

- Use chemical analysis (e.g., GC-MS) to confirm this compound concentrations in sediment over time .

Q. How can contradictory LC50 values for this compound across studies be reconciled methodologically?

- Evaluate experimental variables:

- Species-specific sensitivity : Compare data from Spodoptera littoralis (LC25 = 0.0005 ppm) vs. Chironomus riparius (LC50 = 8.9–42.5 μg/g OC) .

- Exposure matrix : Aqueous vs. sediment-based exposure alters bioavailability .

- Apply meta-analysis tools to normalize data (e.g., log-transformation of LC50 values) and identify confounding factors .

Q. What molecular approaches are suitable for investigating this compound’s sublethal effects on non-target organisms?

- Use transcriptomics (RNA-Seq) to identify differentially expressed genes in non-target species exposed to sublethal doses .

- Validate findings with qPCR for key pathways (e.g., detoxification genes) .

- Combine with enzymatic assays (e.g., chitinase activity) to link gene expression to functional outcomes .

Q. How can interdisciplinary methods improve risk assessment of this compound in aquatic ecosystems?

- Integrate chemical persistence data (e.g., half-life in sediment ) with population modeling to predict long-term ecological impacts.

- Pair toxicity assays with metabolomic profiling to identify suborganismal responses in aquatic invertebrates .

- Use geographic information systems (GIS) to map this compound usage hotspots and overlap with sensitive habitats .

Q. Methodological Considerations

Q. What statistical models are optimal for analyzing this compound’s dose-response relationships in complex datasets?

- Apply mixed linear models for repeated measures (e.g., follicle-specific effects in testicular tissues) .

- Use SAS PROC MIXED or R’s

lme4package to account for random effects (e.g., individual variability in insect cohorts) .

Q. How should researchers address potential confounding factors in field studies on this compound’s environmental fate?

- Collect metadata on application practices (e.g., hatchery sources in aquaculture ) and environmental variables (e.g., sediment organic carbon content ).

- Partner with industry stakeholders (e.g., Elanco™) to access treatment records and validate field data .

Q. What bioinformatics tools are recommended for studying this compound resistance mechanisms in pests?

- Mine transcriptome databases for resistance-associated genes (e.g., cytochrome P450s) and construct phylogenetic trees to infer evolutionary relationships .

- Use CRISPR-Cas9 knockouts to validate candidate genes in resistant insect strains .

Q. Data Interpretation and Reporting

Q. How should researchers report this compound-related data to ensure reproducibility?

- Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Detail experimental protocols in supplementary materials (e.g., sediment-spiking methods ).

- Provide raw data for LC50 calculations and statistical scripts (e.g., R code ).

- Cite original synthesis methods for this compound to confirm compound identity .

Q. What frameworks can guide the formulation of rigorous research questions on this compound?

属性

IUPAC Name |

N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8Cl2F8N2O3/c18-6-5-11(32-17(26,27)14(22)16(23,24)25)7(19)4-10(6)28-15(31)29-13(30)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPJGUXAGUPAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8Cl2F8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034357 | |

| Record name | N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103055-07-8, 130841-22-4, 130841-26-8 | |

| Record name | Lufenuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103055-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lufenuron [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103055078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lufenuron, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130841224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lufenuron, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130841268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lufenuron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lufenuron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzamide, N-[[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino]carbonyl]-2,6-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUFENURON, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4629851K7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUFENURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R754M4918 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUFENURON, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CR45YMS74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。